

# Application Notes and Protocols for Utilizing ATP Disodium Trihydrate in Kinase Assays

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Compound of Interest		
Compound Name:	ATP disodium trihydrate	
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## Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinases, serving as the donor of the y-phosphate group that is transferred to the substrate. The choice of ATP salt and its concentration are pivotal for the accuracy and reproducibility of in vitro kinase assays. **ATP disodium trihydrate** is a commonly used salt of ATP in these assays due to its high purity, good solubility in aqueous buffers, and stability.[1][2] This document provides detailed application notes and protocols for the effective use of **ATP disodium trihydrate** in various kinase assay formats.

## **Properties of ATP Disodium Trihydrate**

- Molecular Formula: C<sub>10</sub>H<sub>14</sub>N<sub>5</sub>Na<sub>2</sub>O<sub>13</sub>P<sub>3</sub> · 3H<sub>2</sub>O[3]
- Molecular Weight: 605.19 g/mol (trihydrate)[3]
- Purity: Typically >99%[4]
- Solubility: Readily soluble in water.[5]
- Storage: Stable when stored as a dry powder at -20°C. Solutions should be prepared fresh or aliquoted and stored at -20°C or -80°C to minimize degradation.[6]



### **Data Presentation**

# Table 1: Michaelis-Menten Constants (Km) of ATP for Various Protein Kinases

The  $K_m$  of ATP is a critical parameter for designing kinase assays, particularly for inhibitor screening. Assays are often conducted at an ATP concentration close to the  $K_m$  value of the kinase to ensure sensitivity to ATP-competitive inhibitors.

Kinase	K <sub>m</sub> for ATP (μM)	Assay Conditions
PKA	7	Near K <sub>m</sub> ATP concentration.[6]
MEK1	10	Assayed at $K_m$ ATP concentration.
ERK2	50	Measured in a radiometric assay.[7]
AKT3	1100	Measured in a mobility shift assay.[8]
CDK2/Cyclin A	480	Measured in a mobility shift assay.[8]
CK1δ (GST-tagged)	6	In vitro kinase assay.
CK1δ (6xHis-tagged)	14	In vitro kinase assay.[9]

# Table 2: IC<sub>50</sub> Values of Staurosporine against Various Kinases at Different ATP Concentrations

The apparent potency (IC<sub>50</sub>) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Understanding this relationship is crucial for comparing inhibitor potencies across different studies and for translating in vitro findings to cellular contexts where ATP concentrations are much higher (1-10 mM).[10] The Cheng-Prusoff equation (IC<sub>50</sub> =  $K_i$  (1 + [ATP]/ $K_m$ )) describes this relationship.[10][11]



Kinase	Inhibitor	ATP Concentration (μM)	IC50 (nM)
PKA	Staurosporine	10	7
PKC	Staurosporine	10	0.7
PKG	Staurosporine	10	8.5
MAP Kinase (ERK1)	Staurosporine	10	>1000
CK2	Staurosporine	10	>1000
c-Fgr	Staurosporine	10	2.5
Lyn	Staurosporine	10	20
CSK	Staurosporine	10	>1000

Data compiled from multiple sources.[6][12] Values are indicative and may vary depending on specific assay conditions.

# Experimental Protocols Protocol 1: Preparation of ATP Disodium Trihydrate Stock Solution

Accurate preparation of the ATP stock solution is fundamental for reproducible kinase assays.

#### Materials:

- ATP disodium trihydrate (e.g., Sigma-Aldrich A2383 or equivalent)[13]
- · Nuclease-free water
- 1 M NaOH or 1 M Tris base for pH adjustment[14]
- Sterile, nuclease-free microcentrifuge tubes

#### Procedure:



- Weighing: On a calibrated analytical balance, carefully weigh the required amount of ATP disodium trihydrate powder.
- Dissolving: Dissolve the powder in nuclease-free water to a desired stock concentration (e.g., 100 mM). It is recommended to do this on ice to minimize potential degradation.[15]
- pH Adjustment: The initial pH of the ATP solution will be acidic (around 3.5).[5] Slowly add small increments of 1 M NaOH or 1 M Tris base while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4-7.5. Avoid over-titrating, as ATP is susceptible to hydrolysis at alkaline pH.[16]
- Concentration Determination (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm using a spectrophotometer. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M<sup>-1</sup>cm<sup>-1</sup>.
   [16]
- Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14]

# Protocol 2: In Vitro MEK1 Kinase Assay using a Luminescence-Based Method (ADP-Glo™ Assay Principle)

This protocol describes a general method for measuring the activity of MEK1 kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

#### Materials:

- Recombinant active MEK1 enzyme
- MEK1 substrate (e.g., inactive ERK2)
- ATP disodium trihydrate stock solution (prepared as in Protocol 1)
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)



- Test inhibitor (e.g., a MEK1 inhibitor) and vehicle (e.g., DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes
- · Plate reader capable of measuring luminescence

#### Procedure:

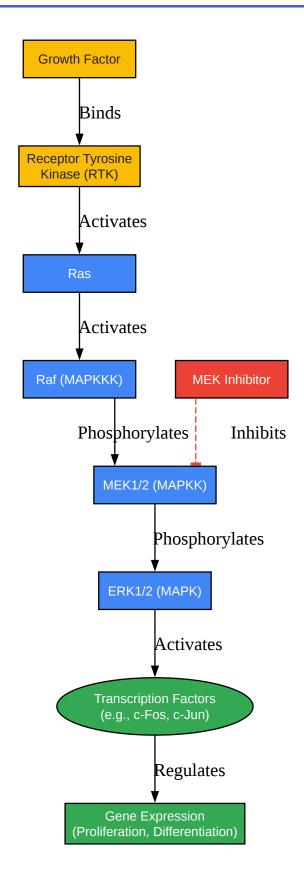
- Reagent Preparation:
  - Thaw all reagents and keep them on ice.
  - Prepare the desired concentrations of MEK1 enzyme, ERK2 substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the K<sub>m</sub> for MEK1 (approximately 10 μM).
  - Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Kinase Reaction:
  - $\circ$  Add 2.5 µL of the test inhibitor or vehicle to the wells of a 384-well plate.
  - Add 2.5 μL of MEK1 enzyme solution to each well.
  - $\circ$  Initiate the kinase reaction by adding 5  $\mu L$  of the ERK2 substrate/ATP mixture to each well. The final reaction volume is 10  $\mu L$ .
  - Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
- ADP Detection:



- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- $\circ$  Add 20  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence signal using a plate reader.
  - The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
  - For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  - Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

# Mandatory Visualization Signaling Pathway Diagram



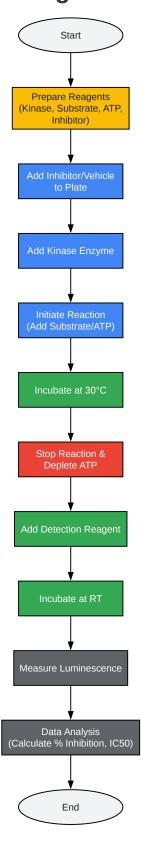


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Caption: The MAPK/ERK signaling cascade.



# **Experimental Workflow Diagram**



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Caption: General workflow for an in vitro kinase inhibition assay.

# Discussion and Considerations Choice of ATP Salt: Disodium vs. Other Salts

While **ATP disodium trihydrate** is widely used, it is important to consider the potential effects of the counter-ions on the kinase of interest.

- Sodium Ions (Na+): High concentrations of sodium ions have been reported to inhibit the
  activity of some kinases.[17] Therefore, when using ATP disodium salt, it is crucial to
  maintain a consistent and ideally low concentration of sodium ions across all assay wells. If a
  particular kinase is sensitive to sodium, it may be prudent to consider using a different ATP
  salt, such as the potassium or magnesium salt.
- Magnesium Ions (Mg<sup>2+</sup>): Magnesium is an essential cofactor for virtually all kinases, as the true substrate is typically a Mg<sup>2+</sup>-ATP complex.[18] When using ATP disodium salt, MgCl<sub>2</sub> must be included in the kinase reaction buffer at an optimal concentration, which is often in slight excess of the ATP concentration. Using an ATP magnesium salt can simplify buffer preparation, but it may offer less flexibility in optimizing the free Mg<sup>2+</sup> concentration.

## **ATP Concentration and Inhibitor Potency**

As illustrated in Table 2, the ATP concentration is a critical determinant of the apparent IC<sub>50</sub> value for ATP-competitive inhibitors.

- Screening at K<sub>m</sub> ATP: For primary screening and to rank the intrinsic potency of inhibitors
  against different kinases, performing assays at the K<sub>m</sub> concentration of ATP for each kinase
  is recommended.[10]
- Physiological ATP Concentrations: To better predict the efficacy of an inhibitor in a cellular environment, it is beneficial to perform secondary assays at physiological ATP concentrations (1-10 mM).[7] An inhibitor that appears potent at a low ATP concentration may be significantly less effective at the high ATP concentrations found in cells.

## Conclusion



ATP disodium trihydrate is a reliable and convenient source of ATP for a wide range of in vitro kinase assays. By understanding its properties and carefully considering the experimental conditions, particularly the final concentrations of ATP and counter-ions, researchers can generate accurate and reproducible data for kinase activity measurements and inhibitor profiling. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of ATP disodium trihydrate in kinase assay workflows.

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- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing ATP
  Disodium Trihydrate in Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b2816289#using-atp-disodium-trihydrate-in-kinase-assay-protocols]

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